cis-Methylisoeugenol
Overview
Description
cis-Methylisoeugenol, also known as 1,2-dimethoxy-4-(1-propenyl)benzene, is a phenylpropanoid compound. It is the methyl ether derivative of isoeugenol and is found in certain essential oils. This compound is known for its pleasant aroma and is used in the fragrance and flavor industry .
Preparation Methods
cis-Methylisoeugenol can be synthesized from eugenol through a one-step green process involving O-methylation and isomerization. In this method, dimethyl carbonate is used as a green chemistry reagent instead of traditional harmful methylation reagents. The phase transfer catalyst polyethylene glycol 800 is introduced to facilitate the reaction. The optimal reaction conditions include a temperature of 140°C, a reaction time of 3 hours, and specific ratios of dimethyl carbonate, eugenol, polyethylene glycol 800, and potassium carbonate .
Chemical Reactions Analysis
cis-Methylisoeugenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
cis-Methylisoeugenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and as a food additive
Mechanism of Action
The mechanism of action of isoeugenyl methyl ether involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of oxidative stress and inhibition of microbial growth. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
cis-Methylisoeugenol is similar to other phenylpropanoids such as eugenol, methyl eugenol, and isoeugenol. it is unique due to its specific methyl ether functional group, which imparts distinct chemical and biological properties. Similar compounds include:
Eugenol: 4-allyl-2-methoxyphenol
Methyl eugenol: 1,2-dimethoxy-4-(2-propenyl)benzene
Isoeugenol: 4-propenyl-2-methoxyphenol.
Properties
IUPAC Name |
1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Record name | methyl isoeugenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026531 | |
Record name | 4-Allyl-1,2-dimethoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |
Record name | Methylisoeugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
270.50 °C. @ 760.00 mm Hg | |
Record name | Methylisoeugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6380-24-1, 93-16-3, 6379-72-2 | |
Record name | cis-Methylisoeugenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomethyleugenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylisoeugenol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Allyl-1,2-dimethoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-prop-1-enylveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLISOEUGENOL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methylisoeugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16 - 17 °C | |
Record name | Methylisoeugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isoeugenyl methyl ether commonly used for?
A1: Isoeugenyl methyl ether, also known as cis-Methyl isoeugenol or cis-Methylisoeugenol, is primarily used as a fragrance ingredient. It imparts a carnation-like or spicy aroma to perfumes and cosmetics. [, ]
Q2: Can Isoeugenyl methyl ether cause allergic reactions?
A2: Yes, Isoeugenyl methyl ether has been identified as a potential allergen in fragrance contact dermatitis. [, ] One study showed it was not detected by the standard fragrance mix used for allergy testing, indicating further research is needed. []
Q3: What is the relationship between Isoeugenyl methyl ether and Isoeugenol in terms of allergy?
A3: While chemically related, Isoeugenyl methyl ether did not show cross-reactivity with Isoeugenol in allergy tests. [] This means someone allergic to Isoeugenol might not react to Isoeugenyl methyl ether.
Q4: Where is Isoeugenyl methyl ether found naturally?
A4: Isoeugenyl methyl ether is a natural constituent of the essential oils of various plants, including nutmeg (Myristica fragrans Houtt) and Acorus calamus. [, ] In nutmeg, it is a minor component compared to methyleugenol. []
Q5: How does the content of Isoeugenyl methyl ether vary in Acorus tatarinowii from different regions?
A5: Studies on Acorus tatarinowii, a traditional Chinese medicine, have shown that the content of Isoeugenyl methyl ether in its volatile oil can vary depending on the geographical origin of the plant. [, , ]
Q6: What are the major components of the volatile oil of Acorus tatarinowii along with Isoeugenyl methyl ether?
A6: Alongside Isoeugenyl methyl ether, other major components found in the volatile oil of Acorus tatarinowii include β-asarone, α-asarone, and γ-asarone. [, , , ]
Q7: Can the geographical origin of Acorus tatarinowii be determined based on its volatile oil composition?
A7: Yes, the variation in the relative content of volatile compounds like Isoeugenyl methyl ether in Acorus tatarinowii allows for distinguishing between plants grown in different regions. [, , ] This differentiation is useful for quality control of herbal medicines.
Q8: Are there any studies on the toxicity of Isoeugenyl methyl ether?
A9: Yes, subchronic toxicity of Isoeugenyl methyl ether has been evaluated in rats following 13 weeks of oral administration. [] Details regarding the findings are not available in the provided abstracts.
Q9: Is there any research on dimerization reactions involving Isoeugenyl methyl ether?
A10: Yes, research has been conducted on the dimerization of Isoeugenyl methyl ether, along with related compounds Isoeugenol and Isoeugenyl acetate. [] Specific details about the reaction conditions and outcomes are not available in the provided abstract.
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